Metofluthrin, trans-(Z)-

Übersicht

Beschreibung

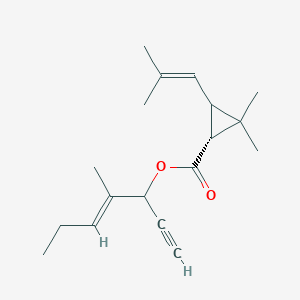

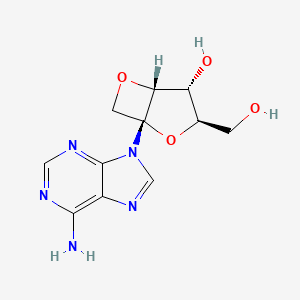

Epsilon-metofluthrin is a carboxylic ester obtained by formal condensation between the carboxy group of (1R,3R)-2,2-dimethyl-3-[(1Z)-prop-1-en-1-yl]cyclopropane-1-carboxylic acid with the benzylic hydroxy group of [2,3,5,6-tetrafluoro-4-(methoxymethyl)phenyl]methanol. It has a role as a pyrethroid ester insecticide and an agrochemical. It is a carboxylic ester, a member of cyclopropanes, an organofluorine insecticide, an ether and a tetrafluorobenzene.

Wissenschaftliche Forschungsanwendungen

Metabolism and Environmental Fate

Metabolism in Rats : Metofluthrin undergoes extensive metabolism in rats, including cleavage of ester linkage, O-demethylation, hydroxylation, and formation of lactone ring. This complex metabolism involves a variety of metabolic reactions, with the acid side being more variably metabolized compared to other pyrethroids (Abe et al., 2018).

Metabolism in Cabbage : In cabbage, metofluthrin is primarily degraded through ozonolysis of the propenyl side chain, producing secondary ozonide, aldehyde, and carboxylic acid derivatives. Different metabolic pathways are observed for the Z and E isomers of metofluthrin in cabbage (Ando et al., 2012).

Health and Safety

Genotoxicity Assessment : Metofluthrin displayed mutagenic and recombinogenic effects in Drosophila melanogaster, indicating potential genotoxicity at certain concentrations (Sarıkaya & Memmi, 2013).

Exposure Assessment in Children : A study showed increasing trends in the urinary concentrations of metofluthrin metabolites in Japanese children, suggesting increased exposure over time and higher levels during summer (Hamada et al., 2020).

Insecticidal Efficacy

Potency Against Mosquitoes : Metofluthrin is identified as a highly potent synthetic pyrethroid against mosquitoes, exhibiting significant vapor action at room temperature. It's notably more potent than d-allethrin in mosquito coil formulations (Ujihara et al., 2004).

Effectiveness in Malaria Vector Control : Field studies have shown that metofluthrin-impregnated plastic strips are effective in reducing the density of Anopheles gambiae, a primary malaria vector, even in houses with large openings (Kawada et al., 2008).

Mode of Action and Toxicology

Mode of Action in Liver Tumor Induction : Metofluthrin-induced liver tumors in rats are attributed to cytochrome P450 induction and increased hepatocyte proliferation, a mode of action similar to phenobarbital, suggesting a low risk of hepatocarcinogenic activity in humans (Deguchi et al., 2009).

Human Relevance of Rat Liver Tumors : Analysis based on the International Life Sciences Institute/Risk Science Institute MOA framework indicates that metofluthrin-induced rat liver tumors are unlikely to pose a hepatocarcinogenic risk to humans (Yamada et al., 2009).

Eigenschaften

CAS-Nummer |

401620-60-8 |

|---|---|

Molekularformel |

C18H20F4O3 |

Molekulargewicht |

360.3 g/mol |

IUPAC-Name |

[2,3,5,6-tetrafluoro-4-(methoxymethyl)phenyl]methyl (1R,3R)-2,2-dimethyl-3-[(Z)-prop-1-enyl]cyclopropane-1-carboxylate |

InChI |

InChI=1S/C18H20F4O3/c1-5-6-11-12(18(11,2)3)17(23)25-8-10-15(21)13(19)9(7-24-4)14(20)16(10)22/h5-6,11-12H,7-8H2,1-4H3/b6-5-/t11-,12+/m1/s1 |

InChI-Schlüssel |

KVIZNNVXXNFLMU-DUVUQDDDSA-N |

Isomerische SMILES |

C/C=C\[C@@H]1[C@H](C1(C)C)C(=O)OCC2=C(C(=C(C(=C2F)F)COC)F)F |

SMILES |

CC=CC1C(C1(C)C)C(=O)OCC2=C(C(=C(C(=C2F)F)COC)F)F |

Kanonische SMILES |

CC=CC1C(C1(C)C)C(=O)OCC2=C(C(=C(C(=C2F)F)COC)F)F |

Siedepunkt |

334 °C at atmospheric pressure |

Color/Form |

Pale yellow liquid |

Dichte |

1.21 at 20 °C |

Andere CAS-Nummern |

240494-70-6 |

Piktogramme |

Acute Toxic; Irritant; Health Hazard; Environmental Hazard |

Löslichkeit |

Solvent solubility (20 to 25 °C; g/L): acetone 303.4; methanol 312.2; ethyl acetate 307.6; toluene 326.9; n-hexanes 328.7; dichloromethane 318.9; n-octanol 325.1; isopropyl alcohol 313.2 Readily soluble in acetonitrile, DMSO, acetone In water, 0.73 mg/L at pH 7, 20 °C) In water, 0.50 to 0.67 mg/L at 20 °C |

Synonyme |

(2,3,5,6-tetrafluoro-4-methoxymethylphenyl)methyl-2,2-dimethyl-3-(1-propenyl)cyclopropanecarboxylate metofluthrin |

Dampfdruck |

1.47X10-5 Torr /SRC: 1.47X10-5 mm Hg / at 25 °C |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[4-[3-Methyl-4-(3-methylphenyl)-1-piperazinyl]-3-nitrophenyl]piperidine-2,6-dione](/img/structure/B1252363.png)

![(2S,5R)-6-bromo-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B1252372.png)

![2-[2-fluoro-5-(4-methyl-1-piperazinyl)-4-nitrophenyl]-3,4-dihydro-1H-isoquinoline](/img/structure/B1252377.png)

![8-[(1S,5S,6R)-6-[2,4-dihydroxy-3-(3-methylbut-2-enyl)benzoyl]-5-(2,4-dihydroxyphenyl)-3-methylcyclohex-2-en-1-yl]-2-(2,4-dihydroxyphenyl)-5,7-dihydroxy-3-(3-methylbut-2-enyl)chromen-4-one](/img/structure/B1252384.png)